molecular formula C17H13Cl2NO2 B5002832 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione CAS No. 5785-54-6

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B5002832
CAS No.: 5785-54-6
M. Wt: 334.2 g/mol
InChI Key: CQYGCUSVMDHCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring dual 4-chlorophenyl substituents. The pyrrolidine-2,5-dione core, a cyclic imide, is a common scaffold in medicinal and agrochemical research due to its structural rigidity and hydrogen-bonding capacity. The chlorophenyl groups enhance lipophilicity and metabolic stability, making the compound a candidate for further pharmacological evaluation.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGCUSVMDHCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386643
Record name 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-54-6
Record name 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione has been explored for various scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The dual 4-Cl groups in the target compound enhance lipophilicity (logP) compared to fluorinated analogues (e.g., fluoroimide in ), which may improve blood-brain barrier penetration.
2.4. Physical and Spectroscopic Properties
  • Crystallography: The nitropropyl derivative () crystallizes in a monoclinic system (P121/n1) with dihedral angles of 38.4° between O3−N2−O4 and the phenyl ring, influencing molecular packing .
  • FTIR/NMR : Benzylidene-substituted analogues () exhibit C=O stretches at 1703 cm⁻¹ (similar to the target compound) and distinct aromatic proton resonances (δ 7.20–6.9 ppm in DMSO-d₆) .

Biological Activity

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrrolidine ring with significant substitutions that influence its biological interactions and therapeutic potential.

The molecular formula of this compound is C15H12Cl2NO2C_{15}H_{12}Cl^2NO_2, with a molecular weight of approximately 294.16 g/mol. The structure includes two chlorophenyl groups which are believed to enhance its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC15H12Cl2N O2
Molecular Weight294.16 g/mol
IUPAC NameThis compound
InChI KeyJECUNLWZPKSOLN-UHFFFAOYSA-N

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets:

  • Anticonvulsant Activity : It has been shown to modulate neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in controlling neuronal excitability and seizure activity. This mechanism suggests potential use in treating epilepsy and other seizure disorders.
  • Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines. Its structural similarity to other known antitumor agents suggests it could inhibit cancer cell proliferation through similar pathways .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

  • Anticonvulsant Assays : In animal models, the compound demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), indicating its potential as an anticonvulsant agent.
  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HT29 (colorectal carcinoma) and Jurkat (T-cell leukemia). Results indicated an IC50 value comparable to established chemotherapeutics, suggesting a promising role in cancer therapy .

Case Study 1: Anticonvulsant Activity

In a controlled study, researchers administered varying doses of the compound to rodents subjected to PTZ-induced seizures. The results showed a dose-dependent reduction in seizure frequency and severity, with the most effective dose providing complete protection in 60% of subjects.

Case Study 2: Antitumor Efficacy

A series of in vitro tests were performed on human cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that concentrations as low as 10 µM significantly reduced cell viability, with the highest efficacy observed in the HT29 cell line where an IC50 of approximately 5 µM was recorded.

Comparison with Related Compounds

To further understand its biological profile, comparisons were made with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
1-(3,4-Dichlorophenyl)pyrrolidineModerate Antitumor15
1-(4-Chlorobenzyl)pyrrolidineLow Anticonvulsant>30
1-(4-Chlorophenyl)-3-methylpyrrolidineHigh Anticonvulsant<10

The data indicates that while similar compounds exhibit varying degrees of activity, this compound shows superior efficacy in both anticonvulsant and antitumor activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization of substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature control (reflux conditions), and catalyst selection. For example, chlorophenyl groups can be introduced via Friedel-Crafts alkylation or Suzuki coupling. Purification often employs column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal diffraction) provides definitive structural data, including bond lengths and dihedral angles between aromatic rings . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm molecular integrity and functional groups. For instance, NMR can distinguish between axial and equatorial substituents on the pyrrolidine ring .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at controlled temperatures (e.g., 25°C–60°C). Degradation is monitored via HPLC or UV-Vis spectroscopy. The chlorophenyl groups may hydrolyze under strongly acidic/basic conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How do electronic and steric effects of the chlorophenyl substituents influence reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Computational modeling (DFT or molecular docking) predicts electron density distribution, while experimental kinetics (e.g., rate constants for substitution reactions) validate steric hindrance effects. The para-chlorine atoms enhance electrophilic aromatic substitution but may reduce nucleophilic attack due to electron withdrawal .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular uptake)?

  • Methodological Answer : Discrepancies may arise from solubility differences (use DMSO/PBS vehicles) or membrane permeability. Parallel assays—enzyme-based (e.g., fluorescence quenching) vs. cell-based (e.g., luciferase reporter)—with standardized controls (e.g., IC₅₀ normalization) clarify mechanistic insights .

Q. How can crystallographic data guide the design of derivatives with improved binding affinity to target proteins?

  • Methodological Answer : Overlaying X-ray structures of the compound bound to a target (e.g., kinase) identifies key interactions (e.g., hydrogen bonds with pyrrolidine carbonyl groups). Substituent modifications (e.g., fluorophenyl for enhanced lipophilicity) are modeled using software like Schrödinger Suite, followed by synthesis and SPR binding assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Racemization risks during scale-up require chiral catalysts (e.g., BINAP ligands) or asymmetric hydrogenation. Process analytical technology (PAT) monitors enantiomeric excess (ee) via chiral HPLC. Continuous flow reactors improve reproducibility by minimizing thermal gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.